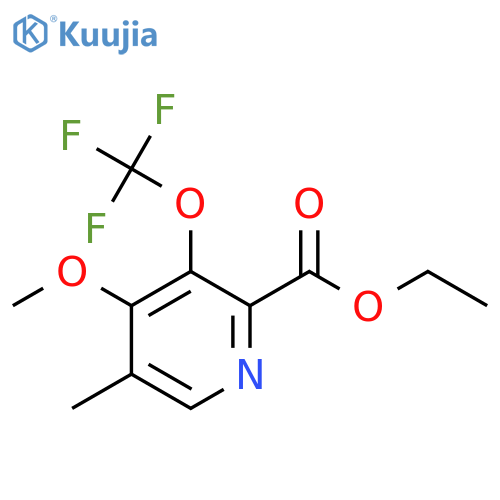Cas no 1806754-94-8 (Ethyl 4-methoxy-5-methyl-3-(trifluoromethoxy)pyridine-2-carboxylate)

1806754-94-8 structure
商品名:Ethyl 4-methoxy-5-methyl-3-(trifluoromethoxy)pyridine-2-carboxylate
CAS番号:1806754-94-8
MF:C11H12F3NO4
メガワット:279.212493896484
CID:4840050
Ethyl 4-methoxy-5-methyl-3-(trifluoromethoxy)pyridine-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 4-methoxy-5-methyl-3-(trifluoromethoxy)pyridine-2-carboxylate
-
- インチ: 1S/C11H12F3NO4/c1-4-18-10(16)7-9(19-11(12,13)14)8(17-3)6(2)5-15-7/h5H,4H2,1-3H3
- InChIKey: VPUDJIICAMTIGY-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C(C(=O)OCC)=NC=C(C)C=1OC)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 19
- 回転可能化学結合数: 5
- 複雑さ: 311
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 57.6
Ethyl 4-methoxy-5-methyl-3-(trifluoromethoxy)pyridine-2-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029086011-1g |
Ethyl 4-methoxy-5-methyl-3-(trifluoromethoxy)pyridine-2-carboxylate |
1806754-94-8 | 97% | 1g |
$1,445.30 | 2022-03-31 |
Ethyl 4-methoxy-5-methyl-3-(trifluoromethoxy)pyridine-2-carboxylate 関連文献
-
Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162
-
Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096
-
Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196
-
Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065
1806754-94-8 (Ethyl 4-methoxy-5-methyl-3-(trifluoromethoxy)pyridine-2-carboxylate) 関連製品
- 249916-07-2(Borreriagenin)
- 7228-52-6(2,2-dimethylcycloheptan-1-one)
- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)
- 2227246-92-4(Fmoc-PEG12-NHS ester)
- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)
- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)
- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)
- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)
- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)
- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
